molecular formula C7H15NO B13960906 2-amino-2,4-dimethyl-3-Pentanone CAS No. 776315-66-3

2-amino-2,4-dimethyl-3-Pentanone

Cat. No.: B13960906
CAS No.: 776315-66-3
M. Wt: 129.20 g/mol
InChI Key: GVKKKIKDZHLXCE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-pentanone (CAS 565-80-0), commonly referred to as diisopropyl ketone or isobutyrone, is a branched aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.18 g/mol . Structurally, it features two isopropyl groups attached to the carbonyl carbon, rendering it highly hydrophobic compared to simpler ketones like acetone. This compound is primarily utilized in organic synthesis, particularly as a solvent or intermediate in catalytic reactions, such as the condensation of carboxylic acids with methyl ketones to form 1,3-diketones .

While the user’s query specifies 2-amino-2,4-dimethyl-3-pentanone, the provided evidence predominantly focuses on the non-amino variant (2,4-dimethyl-3-pentanone) and its derivatives. Limited data exist on the amino-substituted analog, suggesting it may be a less-studied compound. This article will therefore emphasize comparisons with structurally and functionally related ketones, leveraging available authoritative sources.

Properties

CAS No.

776315-66-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-2,4-dimethylpentan-3-one

InChI

InChI=1S/C7H15NO/c1-5(2)6(9)7(3,4)8/h5H,8H2,1-4H3

InChI Key

GVKKKIKDZHLXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Amination of 2,4-Dimethyl-3-Pentanone

The principal synthetic route to 2-amino-2,4-dimethyl-3-pentanone involves the amination of 2,4-dimethyl-3-pentanone. This can be achieved by reacting the ketone with an appropriate amine source under controlled conditions, often catalyzed and carried out under inert atmosphere to prevent side reactions such as oxidation or polymerization.

  • Starting Material : 2,4-Dimethyl-3-pentanone, which can be produced industrially by ketonization of isobutyric acid over thorium oxide or zirconium oxide catalysts at elevated temperatures (~430°C).
  • Amination Step : The ketone is reacted with ammonia or a primary amine under conditions that favor nucleophilic addition to the carbonyl carbon, followed by dehydration or reduction steps to yield the amino ketone.
  • Catalysts and Atmosphere : Catalysts such as metal complexes or acidic/basic catalysts may be used, and the reaction is typically performed under nitrogen or argon to avoid oxidation.
  • Temperature : Reaction temperatures range from ambient to moderately elevated (room temperature to 60°C) to optimize yield and selectivity.
  • Workup : The crude amino ketone is often converted into its hydrochloride salt by treatment with hydrochloric acid to enhance stability and facilitate purification.

Amidation of Acyl Derivatives

An alternative approach involves preparing an acyl chloride derivative of 2,4-dimethyl-3-pentanone, followed by amidation with ammonia or amines under anhydrous conditions.

  • Acyl Chloride Formation : Conversion of the ketone or its precursor to an acyl chloride intermediate.
  • Amidation : Reaction with ammonia or amines in dry solvents to prevent hydrolysis, yielding the amino ketone or its amide precursor.
  • Hydrochloride Salt Formation : Subsequent treatment with hydrochloric acid to form the stable hydrochloride salt of the amino ketone.

Industrial Production Methods

In industrial settings, the synthesis of this compound hydrochloride is carried out in batch or continuous reactors with optimized parameters for maximum yield and purity.

  • Process Parameters :
    • Temperature : Maintained between 20°C and 60°C.
    • Pressure : Atmospheric or slightly elevated to facilitate reaction kinetics.
    • Reaction Time : Controlled to ensure complete conversion without degradation.
  • Purification : Crystallization from solvents such as ethanol or methanol is used to isolate the hydrochloride salt in high purity.
  • Safety and Handling : The compound is hygroscopic and sensitive to light; thus, it is stored in airtight, light-resistant containers at 2–8°C with desiccants to prevent degradation.

Analytical Techniques for Characterization

The purity and structure of this compound are confirmed using a combination of spectroscopic and chromatographic methods:

Technique Purpose Conditions/Notes
Nuclear Magnetic Resonance (NMR) Structural elucidation of amine and ketone groups ^1H and ^13C NMR in D2O or DMSO-d6 solvents
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization in positive ion mode; base peak [M+H]^+
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column; UV detection at 220–260 nm; acetonitrile/water gradient with 0.1% trifluoroacetic acid

Supporting Research and Synthetic Innovations

While direct literature specifically on this compound is limited, analogous compounds and synthetic strategies provide insight:

  • Stereoselective Amination : Enzymatic and chemical methods for stereoselective amination of ketones have been reported, which may be adapted for this compound to control stereochemistry at the amino-bearing carbon.
  • Reductive Amination : Use of catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions has been demonstrated for related amino ketones, ensuring high selectivity and yield.
  • Salt Formation and Stability : Formation of hydrochloride salts enhances compound stability and handling, a common practice in amino ketone chemistry.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages References
Direct Amination of Ketone Reaction of 2,4-dimethyl-3-pentanone with ammonia or amines, followed by HCl salt formation 20–60°C, inert atmosphere, catalyst present Straightforward, scalable
Amidation of Acyl Chloride Conversion to acyl chloride, amidation with ammonia, salt formation Anhydrous conditions, room temp to 60°C High selectivity, controlled reaction
Enzymatic Stereoselective Amination Biocatalytic approach using reductive amination enzymes Mild, aqueous conditions, stereoselective High stereocontrol, green chemistry
Catalytic Hydrogenation Reductive amination using Pd/C catalyst under H_2 pressure 25–30°C, 5–7 kg H_2 pressure High yield, mild conditions

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,4-dimethyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.

Scientific Research Applications

It appears you're asking for information on the applications of 2,4-dimethyl-3-pentanamine (also known as 3-amino-2,4-dimethylpentane or Diisopropylmethylamine), not "2-amino-2,4-dimethyl-3-pentanone" . There is no information about the applications of "this compound" in the search results.

Here's what the search results provide on 2,4-dimethyl-3-pentanamine:

General Information:

  • Chemical Structure: 2,4-Dimethyl-3-pentanamine .
  • CAS Number: 4083-57-2 .
  • Molecular Formula: C7H17NC_7H_{17}N .
  • Molecular Weight: 115.217 .
  • Boiling Point: 123.2±8.0 °C at 760 mmHg .
  • Flash Point: 22.3±13.3 °C .
  • Density: 0.8±0.1 g/cm3 .

Safety Information:

  • Hazards: Highly flammable and corrosive .
  • Health Effects: Causes burns to the eyes, skin, and respiratory and digestive tracts. May cause chemical conjunctivitis, corneal damage, skin rash, and systemic effects .

Potential Applications
While the search results do not explicitly detail the applications of 2,4-dimethyl-3-pentanamine, they do provide some clues:

  • Synthesis of Bioactive Compounds: Similar compounds are used in the synthesis of complex molecules with biological activity, such as cyclodepsipeptides .
  • Ligand in Catalysis: Similar compounds containing amine groups can function as ligands in catalysis .

Mechanism of Action

The mechanism by which 2-amino-2,4-dimethyl-3-pentanone exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo nucleophilic addition. These interactions are crucial for its reactivity and applications in synthesis.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Branching and Hydrophobicity: 2,4-Dimethyl-3-pentanone’s branched isopropyl groups confer significant hydrophobicity, making it less polar than acetone or MIBK. This property enhances its utility in non-aqueous reaction systems . MIBK, with a methyl and isobutyl group, balances polarity and hydrophobicity, ideal for extracting polar compounds in pharmaceutical processes .
  • Reactivity: The brominated derivative (2,4-dibromo-2,4-dimethyl-3-pentanone) exhibits heightened reactivity due to labile bromine atoms, enabling transformations such as acetoxylation under electrolysis (e.g., forming 2-acetoxy-2,4-dimethyl-3-pentanone) . 3-Ethyl-2,4-pentanedione’s diketone structure allows for keto-enol tautomerism, facilitating coordination with metal ions in chelation chemistry .

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